molecular formula C18H15N5O2S2 B2531624 N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868966-59-0

N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2531624
CAS No.: 868966-59-0
M. Wt: 397.47
InChI Key: WDIJZKXYETZRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This structure is strategically functionalized with a 3-methoxyphenylacetamide group and a thiophen-2-yl substituent, linked via a sulfanyl-acetamide chain. The molecular design, which incorporates electron-rich heteroaromatic systems, suggests potential for interesting electronic properties and binding affinity to various enzymatic targets . Compounds based on the triazolopyridazine nucleus have been the subject of research in various therapeutic areas. The core structure is known to participate in key interactions with biological targets, such as enzyme inhibition . Similar analogs have been investigated for their potential to inhibit tumor cell proliferation and induce apoptosis, making them candidates in oncology research . Furthermore, the structural features of this compound may allow for exploration in anti-infective research, as some related molecules have shown activity against bacterial targets; for instance, a similar triazolopyridazine compound has been identified as interacting with the essential bacterial cell division protein ZipA . The mechanism of action for this specific compound is likely multifaceted. The triazolopyridazine core may intercalate with DNA or inhibit key enzymes involved in cell proliferation, such as topoisomerases or kinases . The presence of the thiophene ring, a bioisostere for phenyl rings, can enhance selectivity and metabolic stability, potentially influencing the compound's pharmacokinetic profile. Researchers can utilize this compound as a chemical tool for probing disease mechanisms, particularly in hit-to-lead optimization campaigns within oncology and infectious disease. It serves as a key intermediate for constructing more complex polyheterocyclic systems, which can be achieved via methods like microwave-assisted cyclization . The compound is offered for research purposes only and is not intended for diagnostic or therapeutic applications. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c1-25-13-5-2-4-12(10-13)19-16(24)11-27-17-8-7-15-20-21-18(23(15)22-17)14-6-3-9-26-14/h2-10H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIJZKXYETZRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazolopyridazine core, followed by the introduction of the thiophene and methoxyphenyl groups. Common reaction conditions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors for scalability .

Chemical Reactions Analysis

N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Profiles

Compound ID () Core Structure Key Substituents Aryl/Heteroaryl Groups
Target Compound Triazolo[4,3-b]pyridazine Thiophen-2-yl, 3-methoxyphenyl Thiophene, Methoxyphenyl
573948-03-5 1,2,4-Triazole Pyrazin-2-yl, 4-ethoxyphenyl Pyrazine, Ethoxyphenyl
618383-52-1 Thieno[2,3-b]pyridine 4-Bromophenyl, Trifluoromethyl Bromophenyl, Fluoro-methoxyphenyl
216870-28-9 Pyrrole-carboxamide Thienylethyl, 4-Methoxyphenyl Thiophene, Methoxyphenyl

Key Observations :

  • The target compound uniquely combines a triazolo-pyridazine core with a thiophene group, distinguishing it from triazole-based analogs (e.g., 573948-03-5) or pyrrole-carboxamides (e.g., 216870-28-9) .
  • Substituent positioning (e.g., 3-methoxy vs.

Comparison :

  • The target compound’s synthesis likely involves similar steps, such as thioether coupling (e.g., sulfanyl group introduction) under basic conditions, as seen in .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity : The 3-methoxyphenyl group may enhance solubility compared to bromophenyl (618383-52-1) or trifluoromethyl substituents .
  • Metabolic Stability : Thiophene and triazole motifs are associated with mixed metabolic profiles—thiophene may increase CYP450 interactions, while triazolo-pyridazine could reduce clearance rates .

Biological Activity

N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Aromatic moiety : The 3-methoxyphenyl group contributes to the lipophilicity and potential interaction with biological targets.
  • Triazole ring : Known for its diverse biological activities, the triazole moiety is crucial for the compound's pharmacological properties.
  • Pyridazine and thiophene : These rings enhance the compound’s structural complexity and may contribute to its activity against various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, a related compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The IC50 values for these cell lines were reported as follows:

  • A549 : 1.06 ± 0.16 μM
  • MCF-7 : 1.23 ± 0.18 μM
  • HeLa : 2.73 ± 0.33 μM

These results indicate that compounds with similar structures to this compound may exhibit comparable anticancer properties through mechanisms such as inducing apoptosis and cell cycle arrest in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory activity against c-Met kinase, a critical target in cancer therapy. The IC50 value for a closely related compound was found to be 0.090 μM, indicating strong inhibitory action comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) . This suggests that this compound could serve as a promising candidate for further development in targeted cancer therapies.

Study on Cytotoxicity

In a systematic evaluation of various triazole derivatives, compounds similar to this compound were tested for their cytotoxic effects on human malignant cell lines. The study utilized the MTT assay to determine cell viability post-treatment. Results indicated that many derivatives exhibited moderate to high levels of cytotoxicity against MCF-7 and Bel-7402 cells .

Summary of Findings

CompoundCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33
Related Compoundc-Met Kinase0.090

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